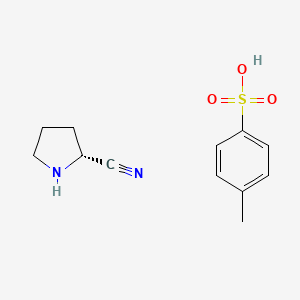
(R)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is an organic compound that combines the structural features of pyrrolidine, a five-membered nitrogen-containing ring, with a carbonitrile group and a 4-methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the following steps:
Formation of ®-pyrrolidine-2-carbonitrile: This can be achieved through the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions.
Sulfonation: The resulting ®-pyrrolidine-2-carbonitrile is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-pyrrolidine and cyanogen bromide are reacted in industrial reactors.
Purification: The intermediate product is purified through crystallization or distillation.
Sulfonation: The purified intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in large-scale reactors.
Final Purification: The final product is purified and isolated through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The nitrile group can form interactions with active sites of enzymes, while the sulfonate group can enhance solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-pyrrolidine-2-carbonitrile: Lacks the sulfonate group, making it less soluble and potentially less reactive.
4-methylbenzenesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or other heterocycles.
Uniqueness
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to the combination of the nitrile and sulfonate groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
2891581-65-8 |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2/t;5-/m.1/s1 |
Clé InChI |
ZILVRYHBTINJDJ-QDXATWJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H](NC1)C#N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




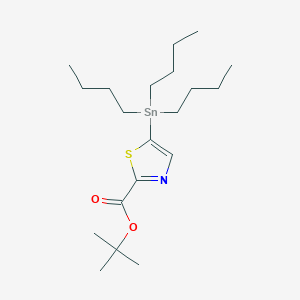
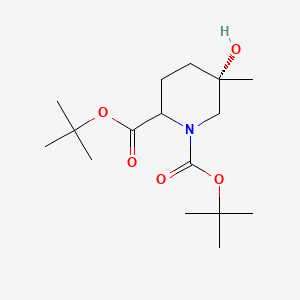

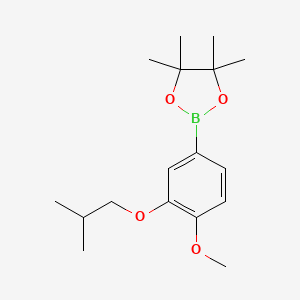




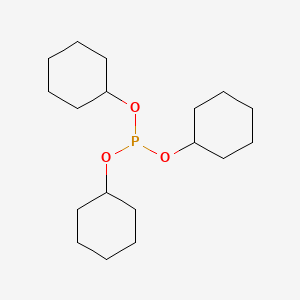
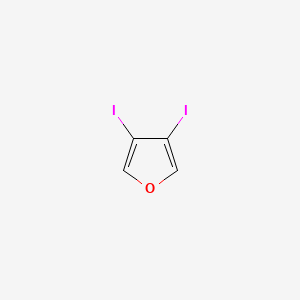
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)

